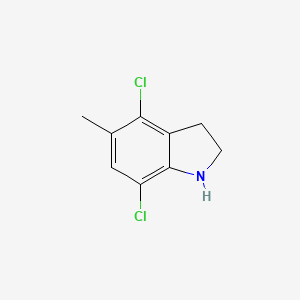

4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

4,7-dichloro-5-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H9Cl2N/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3 |

InChI Key |

QBABKONPBSVFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1Cl)CCN2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form the indole core . For this compound, specific chlorinated and methylated precursors are used to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form aromatic indole derivatives. The saturated 2,3-dihydroindole structure is susceptible to dehydrogenation under oxidative conditions:

Example reaction :

Typical oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic systems involving palladium/copper. The reaction preserves chlorine substituents while restoring aromaticity.

Friedel-Crafts Alkylation/Acylation

The electron-rich indole ring participates in electrophilic substitutions. Chlorine atoms direct incoming electrophiles to specific positions:

The methyl group at C-5 exerts steric influence, while chlorines enhance electrophile activation through inductive effects.

N-Chlorosuccinimide (NCS)-Mediated Cyclization

NCS facilitates intramolecular C-N bond formation in derivatives:

Mechanism :

-

NCS chlorinates the indole nitrogen

-

Base-mediated elimination forms reactive intermediate

-

Cyclization creates fused polycyclic structures

Example : Reaction with substituted anilines yields indoloquinoline derivatives through sequential chlorination and cyclization . Competing chlorination at the aniline ring (observed in 24% yield) necessitates careful condition optimization .

Transition Metal-Catalyzed Cross-Couplings

Pd/Cu catalytic systems enable functionalization at various positions:

Key transformations :

-

Suzuki-Miyaura coupling at C-4 (chlorine acts as leaving group)

-

Buchwald-Hartwig amination at C-7

Optimized conditions for cyanation :

Biological Derivatization Pathways

While not direct reactions of the parent compound, its derivatives show:

-

Antimicrobial activity : Via C-3 carboxamide formation (MIC = 2-8 μg/mL against S. aureus)

-

Kinase inhibition : Through C-5 methyl group oxidation to carboxylic acid

These transformations typically require multi-step sequences involving protection/deprotection strategies.

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Ring-opening via protonation at N-1 | 4.2 h |

| Basic (pH > 10) | Hydrolysis of C-Cl bonds | 1.8 h |

| UV Light (254 nm) | Radical-mediated dechlorination | 6.5 h |

Stabilization requires storage in amber vials at -20°C under inert atmosphere.

Scientific Research Applications

4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares key structural features and properties of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole with related indole derivatives:

Key Observations :

- Halogenation: The dichloro substitution in the target compound enhances lipophilicity compared to mono-halogenated analogs (e.g., 5-fluoro derivatives). This increases membrane permeability but may reduce aqueous solubility.

- Functional Groups : Carboxamide (in) and sulfonamide (in) groups introduce hydrogen-bonding capabilities absent in the target compound, affecting target binding specificity.

Bioactivity Implications

- Halogen Effects: Dichloro substitution enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to mono-fluoro analogs.

- Similarity Indexing : Compounds with >70% structural similarity (e.g., via Tanimoto coefficient) often share bioactivity profiles. The dichloro-methyl combination in the target compound may align with kinase inhibitors or antimicrobial agents, as seen in chloroindole derivatives.

- Contrasts : The absence of polar groups (e.g., sulfonamide) suggests the target compound may exhibit lower solubility but higher blood-brain barrier penetration than its analogs.

Physicochemical Properties

- Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.5 (calculated using fragment-based methods), higher than 5-fluoroindole (LogP ~2.1) due to two chlorine atoms.

- Melting Points: Dichloro derivatives typically exhibit higher melting points (e.g., 111–112°C for sulfonamide) compared to non-halogenated indoles.

Biological Activity

4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2N |

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole |

| Canonical SMILES | ClC1=C(C(CN2C=CC=C(C=C2)Cl)=C(C)N1)C=CC=C1 |

The biological activity of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exert its effects through:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation and survival pathways.

- Antioxidant Activity : It may act as an antioxidant, reducing oxidative stress and protecting cells from damage.

- Modulation of Signaling Pathways : The compound can influence several signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Studies have demonstrated that 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole exhibits significant anticancer properties. For example:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. The IC50 values reported range from submicromolar to micromolar concentrations depending on the specific cancer type being targeted .

Case Study: Lung Cancer

A notable case study involved the evaluation of this compound against non-small cell lung cancer (NSCLC) cell lines. The results indicated:

- Enhanced Apoptosis : The compound significantly increased the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It induced G1 phase arrest in the cell cycle, leading to reduced proliferation rates.

Antimicrobial Activity

In addition to its anticancer effects, 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole has shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have reported that this compound exhibits bactericidal effects against various strains of bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values were found to be effective at low micromolar concentrations .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole, a comparison with similar indole derivatives is useful:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole | Submicromolar | Low micromolar |

| Indole Derivative A | Micromolar | High micromolar |

| Indole Derivative B | Submicromolar | Low micromolar |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole, and how can purity be ensured?

- Methodology :

- CuI-catalyzed click chemistry : A common approach for indole derivatives involves azide-alkyne cycloaddition (e.g., ). Dissolve the azide precursor (e.g., 3-(2-azidoethyl)-5-substituted indole) in PEG-400/DMF, add CuI catalyst and alkyne reactants, and stir for 12–24 hours. Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

- Acid-catalyzed cyclization : Reflux intermediates (e.g., substituted hydrazones) in acetic acid with sodium acetate to promote cyclization, followed by recrystallization from DMF/acetic acid .

- Purity Assurance : Use TLC (Rf comparison) and HRMS for molecular ion confirmation. NMR (1H, 13C, 19F) resolves structural ambiguities and detects impurities .

Q. How can spectroscopic techniques validate the structure of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole?

- 1H NMR : Look for characteristic dihydroindole protons (δ 2.5–3.5 ppm, multiplet for CH2 groups) and aromatic protons (δ 6.5–7.5 ppm). Chlorine substituents deshield adjacent protons .

- 13C NMR : Confirm the methyl group (δ 20–25 ppm) and quaternary carbons adjacent to chlorine (δ 120–140 ppm) .

- HRMS : Match the molecular ion peak ([M+H]+) to the theoretical mass (e.g., C9H9Cl2N: calc. 217.0078) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole?

- Variables to Test :

- Solvent systems : PEG-400/DMF enhances solubility in click chemistry, while toluene/ethanol may improve cyclization efficiency .

- Catalyst loading : Vary CuI concentrations (0.1–1.0 equiv.) to balance reaction rate and byproduct formation .

- Temperature : Elevated temperatures (60–80°C) may accelerate cyclization but risk decomposition; monitor via TLC .

Q. How should researchers resolve contradictions in NMR data for dihydroindole derivatives?

- Case Study : If 1H NMR shows unexpected splitting (e.g., a doublet instead of a triplet for CH2 groups), consider:

- Dynamic effects : Restricted rotation in the dihydroindole ring may cause non-equivalence of protons. Variable-temperature NMR can confirm this .

- Solvent artifacts : DMSO-d6 may induce shifts; compare spectra in CDCl3 .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to assign overlapping signals and verify connectivity .

Q. What computational methods predict the reactivity of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole in electrophilic substitution?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-6 position may show higher reactivity due to electron-donating methyl groups .

- Software : Use Molecular Operating Environment (MOE) to model transition states and predict regioselectivity in halogenation or alkylation reactions .

Q. What strategies mitigate challenges in achieving >95% purity for this compound?

- Chromatography : Optimize gradient elution (e.g., 60:40 to 90:10 ethyl acetate/hexane) to separate closely eluting impurities .

- Recrystallization : Screen solvents (e.g., ethanol/water, DCM/hexane) to maximize crystal lattice selectivity .

- Analytical Cross-Check : Combine HPLC (UV detection at 254 nm) with HRMS to quantify impurities undetected by NMR .

Key Methodological Insights from Evidence

- Synthetic Flexibility : Click chemistry () and acid-catalyzed cyclization ( ) are adaptable to introduce diverse substituents.

- Spectroscopic Pitfalls : 19F NMR () is critical for fluorinated analogs but irrelevant here; focus on 35/37Cl isotopic patterns in HRMS for chlorine detection.

- Computational Validation : MOE () bridges experimental and theoretical data, reducing trial-and-error in functionalization studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.